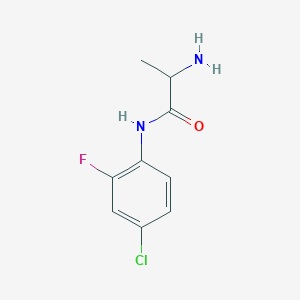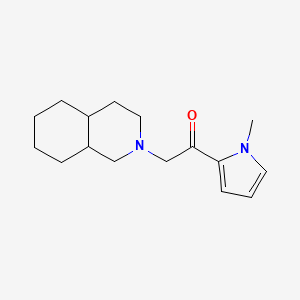
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone, also known as DPIE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPIE is a small molecule that belongs to the class of indole derivatives and has a molecular weight of 266.35 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone is not fully understood. However, it has been shown to interact with various enzymes and receptors in biological systems. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neurotransmitter activity in the central nervous system.
Biochemical and Physiological Effects
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and reduce inflammation in animal models. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been shown to exhibit anti-cancer properties and induce apoptosis in cancer cells. In addition, 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with various enzymes and receptors. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone is also relatively stable and can be synthesized in large quantities, making it a viable option for large-scale experiments. However, 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has some limitations as well. Its mechanism of action is not fully understood, and its effects on human subjects have not been extensively studied. Further research is needed to fully understand the potential applications of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone in scientific research.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone. One potential application is the development of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone-based drugs for the treatment of inflammatory diseases and cancer. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone can also be used as a tool to study the role of indole derivatives in biological systems and the central nervous system. Further research is needed to fully understand the mechanism of action of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone and its potential applications in scientific research.
Métodos De Síntesis
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole-2-carboxaldehyde with methyl pyrrole-2-carboxylic acid followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis method of 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has been used as a tool to study the role of indole derivatives in biological systems and has been shown to modulate the activity of various enzymes and receptors. 2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone has also been used to study the effects of indole derivatives on the central nervous system and has been shown to improve cognitive function and memory.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)11-17-10-8-12-5-2-3-6-13(12)17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYFMUVRYJTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-yl)-1-(1-methylpyrrol-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
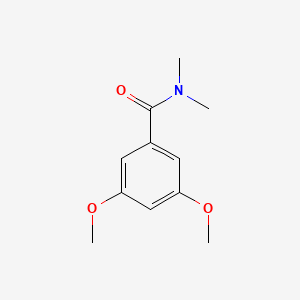
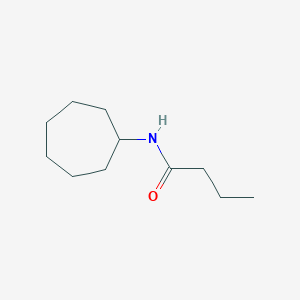
![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
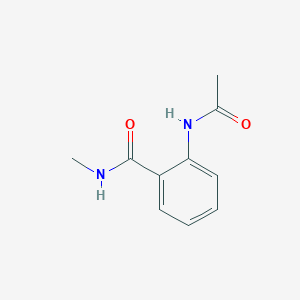

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
